Cunilate

Description

Properties

CAS No. |

10380-28-6 |

|---|---|

Molecular Formula |

C18H12CuN2O2 |

Molecular Weight |

351.8 g/mol |

IUPAC Name |

copper bis(quinolin-8-olate) |

InChI |

InChI=1S/2C9H7NO.Cu/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2 |

InChI Key |

YXLXNENXOJSQEI-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Cu] |

density |

Relative density (water = 1): 1.63 |

flash_point |

Flash Point > 200 °C |

Other CAS No. |

10380-28-6 13014-03-4 |

physical_description |

Yellow-green solid, insoluble in water; [Hawley] Greenish-yellow crystalline powder; [MSDSonline] GREEN-TO-YELLOW CRYSTALLINE POWDER. |

Pictograms |

Acute Toxic; Irritant; Environmental Hazard |

solubility |

Solubility in water: none |

Synonyms |

is(8-quinolinolato)copper(II) copper oxinate copper(II) oxinate Cu 8Q cupric 8-quinolinoxide |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Landscape of Cunilate: A Technical Guide to its Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cunilate, chemically known as copper(II) bis(8-quinolinolate) or oxine-copper, is a coordination complex with a rich history of application as a potent biocide. This technical guide provides an in-depth exploration of the chemical structure and diverse properties of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for its synthesis and analysis, alongside a clear visualization of its fungicidal mechanism. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. This document aims to equip the scientific community with the foundational knowledge required for the advanced study and potential new applications of this versatile molecule.

Chemical Structure and Identification

This compound is the common name for the coordination complex formed between a copper(II) ion and two 8-hydroxyquinoline ligands. The copper ion is centrally located and is chelated by the nitrogen and oxygen atoms of each 8-hydroxyquinoline molecule, resulting in a stable, neutral complex.

Synonyms: Copper 8-quinolinolate, Copper oxine, Cuproquin, Oxine-copper[1] CAS Number: 10380-28-6[1][2] Molecular Formula: C₁₈H₁₂CuN₂O₂[3]

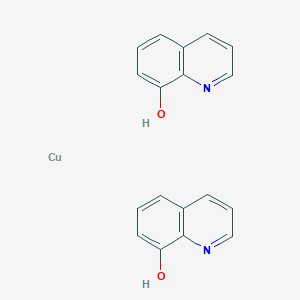

The chemical structure of this compound is depicted below:

References

Cunilate's Active Compounds: A Technical Guide to their Antimicrobial and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Cunilate" refers to a range of commercial biocidal and preservative products. The antimicrobial and antifungal efficacy of these products is derived from their active ingredients, which are primarily organometallic compounds. This technical guide provides an in-depth analysis of the core antimicrobial and antifungal properties of the key active components found in this compound formulations, including copper naphthenate, zinc naphthenate, and copper-8-quinolinolate. This document summarizes available quantitative data, details experimental methodologies, and visualizes the mechanisms of action to support research and development efforts in the field.

Core Active Ingredients and Their Properties

The primary active ingredients in this compound products are organocopper and organozinc compounds. These substances are valued for their efficacy as wood preservatives, fungicides, and insecticides.[1]

-

Copper Naphthenate: A coordination complex of copper and naphthenic acid, it is widely used in wood preservation.[2] It is recognized for its broad-spectrum activity against decay fungi and wood-destroying insects.[2]

-

Zinc Naphthenate: This zinc salt of naphthenic acid also serves as a wood preservative, offering protection against fungal decay and insect damage.[3] It is often favored in applications where the color imparted by copper compounds is undesirable.[4]

-

Copper-8-Quinolinolate (Oxine-Copper): An organometallic compound formed from copper and 8-hydroxyquinoline.[5] It is a potent antimicrobial and fungicide used in a variety of applications, from wood preservation to materials preservation in textiles and paints.[5]

Quantitative Antimicrobial and Antifungal Data

While specific quantitative data for commercial "this compound" formulations are proprietary, the following tables summarize the efficacy of its core active ingredients based on available scientific literature.

Table 1: Antifungal Efficacy of this compound Active Ingredients

| Compound | Target Fungi | Efficacy Metric | Result | Reference |

| Copper-8-Quinolinolate | Aspergillus spp., Fusarium spp., Penicillium chrysogenum, Candida albicans | Spore Viability | Complete inhibition of spore germination (except for Aspergillus niger) | [6] |

| Zinc Naphthenate | General Fungal Decay | Preservative Efficacy | Effective in preventing fungal decay in wood used aboveground.[4] | [4] |

| Copper Naphthenate | Decay Fungi | Preservative Efficacy | Broad activity against a variety of decay fungi.[2] | [2] |

Table 2: Antibacterial Efficacy of this compound Active Ingredients

| Compound | Target Bacteria | Efficacy Metric | Result | Reference |

| Copper Alloys (as a proxy for copper ion release) | E. coli O157:H7 | Kill Rate | >99.9% killed within 1-2 hours on copper surfaces.[7] | [7] |

| Copper Alloys (as a proxy for copper ion release) | Methicillin-resistant Staphylococcus aureus (MRSA) | Kill Rate | Complete kill in 45 to 90 minutes on pure copper at room temperature.[6] | [6] |

Mechanisms of Antimicrobial and Antifungal Action

The biocidal activity of the active ingredients in this compound is multifaceted, primarily revolving around the disruptive effects of metal ions on microbial cells.

Copper-Based Compounds

The antimicrobial action of copper is a complex process involving multiple simultaneous attacks on microbial cells.[7]

-

Cell Membrane Disruption: Copper ions can interact with the cell membrane, causing a loss of membrane integrity and leakage of essential cellular components like potassium and glutamate.[7] This can lead to cell desiccation and death.[7]

-

Generation of Reactive Oxygen Species (ROS): Copper ions catalyze the formation of highly reactive oxygen species, such as hydroxyl radicals, through Fenton-like reactions.[6][8] These ROS induce oxidative stress, leading to widespread damage of lipids (lipid peroxidation), proteins, and DNA.[6][8]

-

Protein Denaturation and Enzyme Inhibition: Copper can bind to essential functional groups in proteins, such as those containing sulfur or carboxylates, altering their three-dimensional structure and rendering them non-functional.[7] This disrupts critical enzymatic activities within the cell.

Caption: Mechanism of copper's antimicrobial action.

Copper-8-Quinolinolate

This compound exhibits a synergistic effect, being more toxic to microbes than either copper or 8-hydroxyquinoline alone.[5] It is suggested that the lipid-soluble Copper-8-quinolinolate permeates the cell membrane, then dissociates.[5] The copper can then interfere with metal-binding sites on proteins and enzymes.[5]

Caption: Proposed mechanism of Copper-8-Quinolinolate.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the antimicrobial and antifungal properties of compounds like those found in this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Method (Broth Microdilution):

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Caption: Workflow for MIC determination.

Zone of Inhibition Assay (Agar Disk-Diffusion)

Objective: To qualitatively assess the antimicrobial activity of a substance.

Method:

-

Plate Preparation: A lawn of the test microorganism is spread evenly onto the surface of an agar plate.

-

Disk Application: Sterile filter paper disks are impregnated with a known concentration of the test compound.

-

Placement: The disks are placed on the surface of the inoculated agar plate.

-

Incubation: The plate is incubated under suitable conditions.

-

Analysis: The antimicrobial activity is determined by measuring the diameter of the clear zone of no growth (zone of inhibition) around the disk.

Conclusion

The active ingredients in this compound products, particularly copper and zinc organometallic compounds, demonstrate robust antimicrobial and antifungal properties. Their efficacy stems from a multi-pronged attack on microbial cells, including membrane disruption, oxidative stress induction, and protein inactivation. While quantitative data from public literature is limited, the established mechanisms of action of copper and zinc compounds provide a strong basis for their continued use in preservative and biocidal applications. Further research focusing on specific formulations and their interactions with a broader range of clinically and industrially relevant microorganisms would be beneficial for the development of new and improved antimicrobial technologies.

References

- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 2. Copper naphthenate - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. The Use of Copper as an Antimicrobial Agent in Health Care, Including Obstetrics and Gynecology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial properties of copper - Wikipedia [en.wikipedia.org]

- 8. Copper as an antimicrobial agent: recent advances - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Copper(II) 8-Hydroxyquinolate: History, Discovery, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and fundamental experimental protocols related to Copper(II) 8-hydroxyquinolate. From its origins in late 19th-century organic synthesis to its prominence in 20th-century analytical chemistry and its current applications in biomedical research, this document traces the journey of this significant coordination complex. Detailed experimental methodologies for its synthesis and characterization are provided, along with a summary of its key physicochemical properties. Furthermore, this guide elucidates the compound's mechanism of action as a copper ionophore, a critical aspect for its application in drug development.

History and Discovery

The story of Copper(II) 8-hydroxyquinolate begins with the synthesis of its parent ligand, 8-hydroxyquinoline. In 1880, Austrian chemists Hugo Weidel and his student Albert Cobenzl first synthesized 8-hydroxyquinoline, also known as oxine.[1] Their work laid the foundation for the exploration of this new class of compounds.

The true potential of 8-hydroxyquinoline as a powerful chelating agent was not fully realized until the 1920s. During this period, the German analytical chemist Richard Berg conducted pioneering research on the use of 8-hydroxyquinoline for the gravimetric analysis of metals. His extensive work, detailed in his 1938 book "Die analytische Verwendung von o-Oxychinolin," established 8-hydroxyquinoline as a versatile reagent for the quantitative precipitation of numerous metal ions, including copper.[1][2] This marked the effective discovery and popularization of Copper(II) 8-hydroxyquinolate as a stable, well-defined chemical entity.

Following Berg's work, the study of metal chelates of 8-hydroxyquinoline expanded significantly. The pioneering work of chemists like Irving and Williams in the mid-20th century on the stability of metal complexes, including those with 8-hydroxyquinoline, provided a theoretical framework for understanding the thermodynamics of their formation. This fundamental understanding has been crucial for the development of applications for Copper(II) 8-hydroxyquinolate and its derivatives in fields ranging from analytical chemistry to medicine.

Physicochemical Properties

Copper(II) 8-hydroxyquinolate is a neutral complex with the chemical formula Cu(C₉H₆NO)₂. It is a solid that is sparingly soluble in water but soluble in various organic solvents. The physicochemical properties of this complex have been the subject of numerous studies, particularly concerning its stability and spectroscopic characteristics.

Table 1: Physicochemical Properties of Copper(II) 8-Hydroxyquinolate

| Property | Value | Notes |

| Molar Mass | 351.85 g/mol | |

| Appearance | Greenish-yellow solid | |

| Solubility (Qualitative) | Insoluble in water | Soluble in chloroform, dimethylformamide (DMF), and other organic solvents. |

| Log β₂ (Overall Stability Constant) | ~26 | In 50% dioxane/water. The stability of the complex is high, consistent with the Irving-Williams series. |

| UV-Vis λₘₐₓ (in Chloroform) | ~410-420 nm | This absorption band is attributed to a metal-to-ligand charge transfer (MLCT) transition. |

Experimental Protocols

Synthesis of 8-Hydroxyquinoline (Oxine)

A common historical and laboratory-scale method for the synthesis of 8-hydroxyquinoline is the Skraup synthesis.

Materials:

-

o-Aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

o-Nitrophenol (as an oxidizing agent)

-

Sodium Hydroxide solution (for neutralization)

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to glycerol in a reaction flask with stirring and cooling.

-

Slowly add o-aminophenol and o-nitrophenol to the mixture.

-

Heat the reaction mixture. The reaction is exothermic and should be controlled carefully.

-

After the initial vigorous reaction subsides, continue heating to complete the cyclization.

-

Cool the reaction mixture and cautiously pour it into a large volume of water.

-

Neutralize the acidic solution with a sodium hydroxide solution to precipitate the crude 8-hydroxyquinoline.

-

The crude product can be purified by steam distillation or recrystallization from a suitable solvent like ethanol or acetone.

Synthesis of Copper(II) 8-Hydroxyquinolate

The synthesis of Copper(II) 8-hydroxyquinolate is a straightforward precipitation reaction.

Materials:

-

8-Hydroxyquinoline

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Ethanol or other suitable solvent for 8-hydroxyquinoline

-

Water

Procedure:

-

Dissolve 8-hydroxyquinoline in a minimal amount of a suitable organic solvent, such as ethanol.

-

In a separate beaker, prepare an aqueous solution of Copper(II) sulfate pentahydrate.

-

Slowly add the 8-hydroxyquinoline solution to the Copper(II) sulfate solution with constant stirring.

-

A greenish-yellow precipitate of Copper(II) 8-hydroxyquinolate will form immediately.

-

Continue stirring for a period to ensure complete precipitation.

-

Collect the precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the precipitate with distilled water to remove any unreacted salts.

-

Dry the precipitate in an oven at a moderate temperature (e.g., 110-120 °C) to a constant weight.

Gravimetric Determination of Copper

This protocol is based on the classical analytical method developed by Richard Berg.

Procedure:

-

Take a precisely weighed sample containing copper ions and dissolve it in a suitable acidic solution.

-

Adjust the pH of the solution to be weakly acidic (pH 5-7) using a buffer solution (e.g., acetic acid/sodium acetate).

-

Heat the solution to about 60-70 °C.

-

Slowly add a solution of 8-hydroxyquinoline in a suitable solvent (e.g., 2% in ethanol) in slight excess.

-

A precipitate of Copper(II) 8-hydroxyquinolate will form. Digest the precipitate by keeping the solution hot for a short period to encourage the formation of larger, more easily filterable particles.

-

Allow the solution to cool to room temperature.

-

Filter the precipitate through a pre-weighed sintered glass crucible.

-

Wash the precipitate with hot water until the filtrate is colorless.

-

Dry the crucible with the precipitate in an oven at 130-140 °C to a constant weight.

-

The weight of the Copper(II) 8-hydroxyquinolate precipitate can be used to calculate the amount of copper in the original sample using the gravimetric factor.

Mechanism of Action and Signaling Pathways

In recent years, the biological activities of Copper(II) 8-hydroxyquinolate and its derivatives have garnered significant interest, particularly their antimicrobial and anticancer properties. The primary mechanism underlying these activities is its function as a copper ionophore .

An ionophore is a lipid-soluble molecule that can transport ions across a lipid membrane. In the case of Copper(II) 8-hydroxyquinolate, the complex can cross the cell membrane and then dissociate, releasing copper ions into the cell. This influx of copper disrupts the cell's delicate metal homeostasis, leading to a cascade of toxic effects.

One of the key downstream effects of increased intracellular copper is the generation of Reactive Oxygen Species (ROS) through Fenton-like reactions. This leads to oxidative stress, which can damage cellular components such as DNA, proteins, and lipids, ultimately inducing cell death (apoptosis or necrosis).

The following diagram illustrates the proposed mechanism of action for the antimicrobial activity of Copper(II) 8-hydroxyquinolate.

Caption: Antimicrobial mechanism of Copper(II) 8-hydroxyquinolate as a copper ionophore.

Experimental and Analytical Workflow

The study of Copper(II) 8-hydroxyquinolate typically follows a logical workflow from synthesis to characterization and activity assessment.

Caption: A typical experimental workflow for the study of Copper(II) 8-hydroxyquinolate.

References

Cellular Targets of Cunilate (Copper-8-Quinolinolate) in Fungal Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cunilate, with its active ingredient copper-8-quinolinolate (also known as oxine-copper), is a potent fungicide with a broad spectrum of activity against various fungal pathogens. Its efficacy is attributed to a dual-action mechanism involving both the copper ion and the 8-hydroxyquinoline ligand, which synergistically disrupt essential cellular processes in fungi. This technical guide provides an in-depth exploration of the cellular targets of this compound, detailing its mechanism of action, presenting available quantitative data on its antifungal activity, and outlining the experimental protocols used to determine its efficacy. Visualizations of key pathways and experimental workflows are provided to facilitate a comprehensive understanding of its fungicidal properties.

Introduction

Fungal infections pose a significant threat to agriculture, food security, and human health. The development of effective antifungal agents is crucial for managing the impact of pathogenic fungi. This compound, a formulation containing copper-8-quinolinolate, has been utilized as a fungicide and biocide. The unique chelated structure of copper-8-quinolinolate, a complex of a copper ion with two 8-hydroxyquinoline molecules, enhances its lipophilicity, allowing for efficient penetration of fungal cell membranes. Once inside the fungal cell, it dissociates, leading to a multi-targeted assault on cellular functions. This document serves as a comprehensive resource for researchers and professionals in the field of antifungal drug development, offering detailed insights into the molecular basis of this compound's activity.

Mechanism of Action

The antifungal activity of copper-8-quinolinolate is significantly greater than that of copper or 8-hydroxyquinoline (oxine) alone.[1] This synergy arises from the chelate's ability to facilitate the entry of both components into the fungal cell, where they act on multiple targets.

The proposed mechanism of action involves the following steps:

-

Cellular Uptake: The lipid-soluble copper-8-quinolinolate complex readily permeates the fungal cell wall and plasma membrane.[1]

-

Intracellular Dissociation: Once inside the cytoplasm, the complex dissociates into copper ions (Cu²⁺) and 8-hydroxyquinoline.[1]

-

Dual-Action Toxicity: The released components then exert their toxic effects through independent but complementary pathways.

Cellular Targets of Copper Ions

The fungicidal action of copper is multifaceted and primarily stems from its ability to disrupt protein function and generate oxidative stress.[2]

-

Enzyme Inhibition: Copper ions have a high affinity for sulfhydryl (-SH), amino (-NH₂), and carboxyl (-COOH) groups present in amino acid residues of proteins.[3] By binding to these groups, copper can denature enzymes and other critical proteins, leading to the inhibition of essential metabolic pathways.[2]

-

Generation of Reactive Oxygen Species (ROS): Copper ions can participate in Fenton-like reactions, catalyzing the formation of highly reactive hydroxyl radicals from hydrogen peroxide. This leads to a state of severe oxidative stress within the fungal cell.

-

Membrane Damage: The generated ROS can induce lipid peroxidation, damaging the integrity of the plasma membrane and organellar membranes. This results in increased membrane permeability, leakage of essential cellular contents, and eventual cell lysis.

-

Disruption of Nucleic Acids: Oxidative damage can also extend to DNA and RNA, causing strand breaks and mutations that impair cellular replication and protein synthesis.

Cellular Targets of 8-Hydroxyquinoline (Oxine)

8-Hydroxyquinoline is a chelating agent that can disrupt metal-dependent cellular processes.

-

Competition for Metalloenzyme Cofactors: By chelating essential metal ions like iron, zinc, and magnesium, 8-hydroxyquinoline can inactivate metalloenzymes that are crucial for cellular respiration, DNA synthesis, and other vital functions.[1]

-

Inhibition of Metabolic Pathways: It is suggested that 8-hydroxyquinoline can compete with coenzymes for metal-binding sites on enzymes, further disrupting metabolic processes.[1]

The combined effect of these actions leads to a comprehensive breakdown of cellular function and ultimately, fungal cell death.

Quantitative Data on Antifungal Activity

| Fungal Species | Growth Medium | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Aspergillus spp. | Sabouraud Dextrose | > Aspergillus spp. | > Aspergillus spp. | [4] |

| Penicillium spp. | Sabouraud Dextrose | > Penicillium spp. | > Penicillium spp. | [4] |

| Fusarium spp. | Sabouraud Dextrose | > Fusarium spp. | > Fusarium spp. | [4] |

| Rhizopus spp. | Sabouraud Dextrose | > Rhizopus spp. | > Rhizopus spp. | [4] |

| Candida spp. | Sabouraud Dextrose | > Candida spp. | > Candida spp. | [4] |

| Pythium spp. | Czapek-Dox | < Pythium spp. | < Pythium spp. | [4] |

| Phytophthora spp. | Czapek-Dox | < Phytophthora spp. | < Phytophthora spp. | [4] |

| Sclerotinia spp. | Czapek-Dox | < Sclerotinia spp. | < Sclerotinia spp. | [4] |

Note: The table indicates relative resistance, with species like Aspergillus and Penicillium being more resistant than Pythium and Phytophthora. The original study should be consulted for precise values.

Experimental Protocols

The determination of the antifungal activity of this compound is primarily achieved through standardized susceptibility testing methods. The following is a detailed protocol for determining the MIC and MFC using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

Objective: To determine the lowest concentration of copper-8-quinolinolate that inhibits visible growth (MIC) and the lowest concentration that results in fungal death (MFC).

Materials:

-

Copper-8-quinolinolate (analytical grade)

-

Solvent for copper-8-quinolinolate (e.g., dimethyl sulfoxide - DMSO)

-

Fungal isolates to be tested

-

Sterile 96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Spectrophotometer

-

Sterile saline (0.85%)

-

Sabouraud Dextrose Agar (SDA) plates

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum:

-

Subculture the fungal isolate on an SDA plate and incubate at the optimal temperature and duration for the specific fungus to ensure purity and viability.

-

Prepare a spore suspension by gently scraping the surface of the fungal culture with a sterile loop and suspending the conidia in sterile saline.

-

Adjust the turbidity of the spore suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).

-

Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL in the microtiter plate wells.

-

-

Preparation of Copper-8-Quinolinolate Dilutions:

-

Prepare a stock solution of copper-8-quinolinolate in DMSO at a high concentration (e.g., 10 mg/mL).

-

Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL). Each well will contain 100 µL of the diluted compound.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well containing the diluted copper-8-quinolinolate.

-

Include a positive control well (fungal inoculum in RPMI-1640 without the compound) and a negative control well (RPMI-1640 only).

-

Seal the plate and incubate at 35°C for 24-72 hours, depending on the growth rate of the fungus.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for fungal growth (turbidity).

-

The MIC is the lowest concentration of copper-8-quinolinolate at which there is no visible growth.

-

-

MFC Determination:

-

From each well showing no visible growth (at and above the MIC), take a 10 µL aliquot and subculture it onto an SDA plate.

-

Incubate the SDA plates at the appropriate temperature until growth is visible in the control culture.

-

The MFC is the lowest concentration from which no fungal colonies grow on the SDA plate, indicating a ≥99.9% killing of the initial inoculum.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of action of this compound in fungal cells.

Experimental Workflow

Caption: Workflow for MIC and MFC determination.

Logical Relationships

Caption: Dual-action fungicidal mechanism of this compound.

Conclusion

This compound (copper-8-quinolinolate) is a highly effective fungicide due to its dual-action mechanism that targets multiple essential cellular processes in fungal pathogens. The lipophilic nature of the chelate ensures efficient delivery of both copper ions and 8-hydroxyquinoline into the fungal cell, where they act synergistically to inhibit enzymes, generate oxidative stress, disrupt metal homeostasis, and damage cellular membranes and nucleic acids. This multi-targeted approach makes the development of resistance more challenging for fungal pathogens. A thorough understanding of these cellular targets and the methodologies to quantify the efficacy of this compound is essential for its optimal use in disease management and for the development of new and improved antifungal therapies. Further research to establish a comprehensive database of its activity against a wider range of clinically and agriculturally important fungi would be highly valuable.

References

- 1. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper at the Fungal Pathogen-Host Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Role of Copper in the Bioactivity of Cunilate: An In-depth Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cunilate, the common name for copper-8-quinolinolate or oxine-copper, is a metal-organic complex with a long history of use as a potent biocide. Its broad-spectrum activity against fungi, bacteria, and even cancer cells has garnered significant interest in various fields, from materials preservation to medicine. The bioactivity of this compound is intrinsically linked to the presence and delivery of copper ions into target cells. This technical guide provides a comprehensive overview of the critical role of copper in the multifaceted bioactivity of this compound, with a focus on its antifungal and anticancer properties. We will delve into the mechanisms of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the key signaling pathways involved.

Introduction

This compound is a coordination complex formed between a copper (II) ion and two molecules of 8-hydroxyquinoline. This chelation results in a lipid-soluble molecule that can readily permeate biological membranes.[1] The inherent biological activity of this compound is significantly greater than either of its constituent parts, 8-hydroxyquinoline or copper salts, alone, highlighting a synergistic relationship that is central to its mechanism of action.[1] This guide will explore the pivotal role of the copper ion in mediating the fungicidal and cytotoxic effects of this compound.

The Central Role of Copper in this compound's Bioactivity

The primary mechanism by which this compound exerts its biological effects is through its function as a copper ionophore . An ionophore is a lipid-soluble molecule that can transport ions across a lipid bilayer in a cell. In the case of this compound, the 8-hydroxyquinoline ligands act as a carrier for the copper ion, facilitating its transport across the fungal or cancer cell membrane.

Once inside the cell, the this compound complex can dissociate, releasing the copper ion (Cu²⁺). This intracellular release of copper disrupts cellular homeostasis and triggers a cascade of events leading to cell death. The specific downstream effects of this copper influx are multifaceted and depend on the target cell type.

Antifungal Activity of this compound

This compound is a highly effective fungicide used to prevent the growth of mold, mildew, and other fungi on various materials.[2] The copper released from this compound is toxic to fungal cells through several mechanisms.

Mechanism of Antifungal Action

-

Enzyme Inhibition: Copper ions have a high affinity for sulfur-containing functional groups, such as the thiol groups (-SH) found in cysteine residues of proteins. Many essential fungal enzymes, particularly those involved in metabolism, contain these thiol groups in their active sites. The binding of copper to these enzymes leads to their inactivation, thereby disrupting critical metabolic pathways and inhibiting fungal growth.[3]

-

Generation of Reactive Oxygen Species (ROS): The influx of copper can lead to the generation of highly reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydroxyl radicals (•OH), through Fenton-like reactions. This surge in ROS induces oxidative stress, causing widespread damage to cellular components including lipids, proteins, and DNA, ultimately leading to fungal cell death.

Quantitative Data: Antifungal Efficacy

The antifungal activity of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

| Candida albicans | 1.56 µg/mL | [4] |

| Candida tropicalis | 1.56 µg/mL | [4] |

| Aspergillus niger | Not explicitly found for this compound, but related compounds show activity. | [1][5] |

Note: The table summarizes available data. Further research is needed for a more comprehensive list of MIC values against a wider range of fungal species.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution protocol for determining the MIC of this compound against fungal species, based on CLSI (Clinical and Laboratory Standards Institute) guidelines.[6][7]

Materials:

-

This compound (Copper-8-quinolinolate)

-

Fungal isolate (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the 96-well plates containing RPMI-1640 medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusting the concentration to approximately 0.5-2.5 x 10³ cells/mL.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no this compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.[8]

Anticancer Activity of this compound

Recent research has highlighted the potential of this compound and other copper-containing compounds as anticancer agents. The elevated copper levels often observed in tumor tissues make them potentially more susceptible to copper-induced toxicity.[9]

Mechanism of Anticancer Action

The anticancer activity of this compound is primarily attributed to the intracellular delivery of copper, which induces cell death through multiple pathways:

-

Induction of Cuproptosis: Cuproptosis is a recently discovered form of regulated cell death that is triggered by an excess of intracellular copper. Copper ions directly bind to lipoylated components of the tricarboxylic acid (TCA) cycle in the mitochondria, leading to their aggregation and the loss of iron-sulfur cluster proteins. This results in proteotoxic stress and ultimately, cell death.

-

Generation of Reactive Oxygen Species (ROS): Similar to its antifungal mechanism, the influx of copper from this compound catalyzes the production of ROS. In cancer cells, which often have a higher basal level of ROS, this additional oxidative stress can overwhelm the cellular antioxidant capacity, leading to apoptosis.

-

Induction of Apoptosis: The accumulation of ROS and other cellular damage triggers the intrinsic pathway of apoptosis. This involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program. This cascade involves initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3 and -7).[10][11] The Bcl-2 family of proteins plays a crucial role in regulating this process, with pro-apoptotic members (like Bax and Bak) promoting mitochondrial permeabilization and anti-apoptotic members (like Bcl-2 and Bcl-xL) inhibiting it.[3][12]

Quantitative Data: Anticancer Efficacy

The anticancer efficacy of this compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 3.31 ± 0.06 | [13] |

| MCF-7 | Breast Cancer | 2.54 ± 0.69 | [13] |

| HeLa | Cervical Cancer | 1.8 (for a derivative) | [9] |

| A549 | Lung Cancer | Data for this compound not explicitly found, but related compounds show activity. | [14][15] |

Note: The table summarizes available data, which is primarily on derivatives. Further research is needed for a comprehensive list of IC50 values for this compound against a wider range of cancer cell lines.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The following is a generalized protocol for assessing the in vitro anticancer activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][17][18]

Materials:

-

This compound

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound prepared by serial dilution in the cell culture medium. Include a vehicle control (solvent only).

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the bioactivity of this compound.

General Mechanism of Action of this compound as a Copper Ionophore

Caption: General mechanism of this compound as a copper ionophore.

Signaling Pathway for this compound-Induced Apoptosis via ROS Generation

Caption: this compound-induced apoptosis via ROS and the mitochondrial pathway.

Signaling Pathway for this compound-Induced Cuproptosis

Caption: this compound-induced cuproptosis pathway in the mitochondria.

Conclusion

The bioactivity of this compound is unequivocally dependent on the presence of copper and the ability of the 8-hydroxyquinoline ligands to transport it into target cells. As a potent copper ionophore, this compound disrupts cellular homeostasis, leading to enzyme inhibition, the generation of reactive oxygen species, and the induction of regulated cell death pathways such as apoptosis and cuproptosis. This multifaceted mechanism of action underlies its efficacy as both a broad-spectrum fungicide and a promising anticancer agent. Further research into the specific molecular targets and signaling cascades affected by this compound-mediated copper delivery will be crucial for the development of novel therapeutic strategies and more effective biocidal applications. This guide provides a foundational understanding for researchers and professionals in drug development to explore the full potential of this intriguing copper complex.

References

- 1. Evidence that the mechanisms of fungitoxicity of 8-quinolinol and its bischelate with copper(II) are different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Inhibition of BCL2 family members increases the efficacy of copper chelation in BRAFV600E-driven melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New antifungal agents that inhibit the growth of Candida species: dichlorinated 8-quinolinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioassaying Wood Preservatives with <i>Aspergillus Niger</i> | Wood and Fiber Science [wfs.swst.org]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative stress induced by copper and iron complexes with 8-hydroxyquinoline derivatives causes paraptotic death of HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abeomics.com [abeomics.com]

- 11. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BCL-2 family proteins: changing partners in the dance towards death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 14. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer and antiproliferative efficacy of a standardized extract of Vaccinium macrocarpon on the highly differentiating oral cancer KB cell line athwart the cytotoxicity evaluation of the same on the normal fibroblast L929 cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Cunilate on Microbial Metabolism

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Cunilate" is not found in the currently available scientific literature. This guide has been constructed as a template to demonstrate the methodologies and analyses that would be applied to a novel antimicrobial agent. The data presented are representative examples derived from studies on other known antimicrobial compounds and should be replaced with experimental data for this compound.

Executive Summary

This technical guide provides a comprehensive overview of the putative effects of this compound, a novel antimicrobial agent, on microbial metabolism. It outlines the core mechanisms of action through which antimicrobials can disrupt bacterial physiology and presents a framework for the experimental investigation of these effects. This document details methodologies for assessing changes in metabolic pathways, enzyme kinetics, gene expression, and cellular integrity. Furthermore, it provides templates for data presentation and visualization to facilitate the clear and concise communication of research findings. The ultimate goal of this guide is to serve as a foundational resource for researchers investigating the antimicrobial properties of this compound and similar novel compounds.

Potential Mechanisms of Action of this compound on Microbial Metabolism

Antimicrobial agents can disrupt microbial metabolism through various mechanisms. The primary modes of action are categorized as follows:

-

Inhibition of Cell Wall Synthesis: This mechanism targets the enzymes responsible for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Disruption of this process leads to cell lysis and death.

-

Inhibition of Protein Synthesis: This can occur through binding to the 30S or 50S ribosomal subunits, interfering with the translation of mRNA into proteins. This halts cell growth and proliferation.

-

Inhibition of Nucleic Acid Synthesis: This involves the disruption of DNA replication or transcription, preventing the cell from replicating its genetic material or producing essential proteins.

-

Disruption of Metabolic Pathways: This can involve the competitive or non-competitive inhibition of key enzymes in essential metabolic pathways, such as folic acid synthesis or glycolysis.

-

Disruption of Cell Membrane Function: Some antimicrobials can directly interact with the bacterial cell membrane, leading to depolarization, increased permeability, and leakage of essential intracellular components.

Initial investigations into this compound's mechanism of action should aim to identify which of these primary pathways are affected.

Quantitative Data Analysis

The following tables provide a template for summarizing the quantitative data obtained from experimental investigations into this compound's effects.

Table 1: Effect of this compound on Bacterial Growth and Membrane Integrity

| This compound Concentration (µg/mL) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Outer Membrane Permeability (% increase in NPN fluorescence) | Inner Membrane Permeability (% increase in ONPG hydrolysis) |

| 0 (Control) | - | 0 | 0 |

| 0.5 x MIC | Value | Value | Value |

| 1 x MIC | Value | Value | Value |

| 2 x MIC | Value | Value | Value |

NPN: N-Phenyl-1-naphthylamine; ONPG: o-Nitrophenyl-β-D-galactopyranoside

Table 2: this compound's Impact on Key Metabolic Enzyme Kinetics

| Enzyme Target | This compound Concentration (µg/mL) | Km (mM) | Vmax (µmol/min/mg protein) | Type of Inhibition |

| Dihydropteroate Synthase | 0 (Control) | Value | Value | - |

| (Example) | 0.5 x MIC | Value | Value | Competitive/Non-competitive/Mixed |

| 1 x MIC | Value | Value | Competitive/Non-competitive/Mixed | |

| DNA Gyrase (Example) | 0 (Control) | Value | Value | - |

| 0.5 x MIC | Value | Value | Competitive/Non-competitive/Mixed | |

| 1 x MIC | Value | Value | Competitive/Non-competitive/Mixed |

Table 3: Metabolomic Profile of Bacteria Treated with this compound (1 x MIC)

| Metabolite | Fold Change vs. Control | p-value | Pathway Affected |

| Citric Acid | Value | Value | TCA Cycle |

| Succinic Acid | Value | Value | TCA Cycle |

| L-Glutamine | Value | Value | Amino Acid Metabolism |

| ATP | Value | Value | Energy Metabolism |

| UDP-N-acetylmuramic acid | Value | Value | Peptidoglycan Synthesis |

Table 4: Differential Gene Expression in Response to this compound (1 x MIC)

| Gene | Function | Fold Change vs. Control | p-value |

| murA | Peptidoglycan synthesis | Value | Value |

| gyrA | DNA replication | Value | Value |

| folP | Folic acid synthesis | Value | Value |

| fabI | Fatty acid synthesis | Value | Value |

| rpoB | Transcription | Value | Value |

Detailed Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Bacterial Inoculum Preparation: Culture bacteria in appropriate broth medium to mid-log phase (OD600 ≈ 0.4-0.6). Dilute the culture to a final concentration of 5 x 10^5 CFU/mL in fresh broth.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in broth to achieve a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol for Outer Membrane Permeability Assay (NPN Uptake)[1]

-

Bacterial Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with 5 mM HEPES buffer (pH 7.2). Resuspend the cells in the same buffer to an OD600 of 0.5.

-

NPN Solution: Prepare a 500 µM stock solution of N-phenyl-1-naphthylamine (NPN) in acetone.

-

Assay: In a 96-well black plate, add bacterial suspension. Add this compound at various concentrations. Immediately add NPN to a final concentration of 10 µM.

-

Fluorescence Measurement: Measure the fluorescence intensity immediately using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[1]

Protocol for Inner Membrane Permeability Assay (ONPG Hydrolysis)[2]

-

Bacterial Strain: Use a bacterial strain that is deficient in lactose permease but expresses cytoplasmic β-galactosidase (e.g., E. coli ML-35).

-

Cell Preparation: Grow cells to mid-log phase, harvest, and resuspend in phosphate-buffered saline (PBS) to an OD600 of 0.5.

-

ONPG Solution: Prepare a 30 mM stock solution of o-nitrophenyl-β-D-galactopyranoside (ONPG) in dH2O.[2]

-

Assay: In a 96-well plate, add the cell suspension. Add ONPG to a final concentration of 1.5 mM. Add this compound at various concentrations.

-

Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the hydrolysis of ONPG, which produces a yellow product.[2][3]

Protocol for Metabolite Extraction and Analysis[4][5]

-

Bacterial Culture and Treatment: Grow bacteria to mid-log phase and treat with this compound at the desired concentration for a specified time.

-

Metabolism Quenching: Rapidly cool the culture in a dry ice/ethanol bath to halt metabolic activity.

-

Cell Harvesting: Centrifuge the quenched culture at a low temperature to pellet the cells.

-

Metabolite Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). Lyse the cells using sonication or bead beating.

-

Sample Preparation: Centrifuge the lysate to remove cell debris. Collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS) for identification and quantification.

Protocol for Measuring Oxidative Stress (DCFH-DA Assay)[6]

-

Cell Preparation: Grow and treat bacterial cells with this compound as described above.

-

DCFH-DA Staining: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cell suspension to a final concentration of 5 µM and incubate in the dark.

-

Fluorescence Measurement: Measure the fluorescence of dichlorofluorescein (DCF), the oxidized product, using a fluorometer with an excitation wavelength of 504 nm and an emission wavelength of 529 nm.[4]

Visualization of Affected Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key microbial pathways and experimental workflows relevant to the study of this compound.

Caption: Hypothetical inhibition of Glycolysis and the TCA Cycle by this compound.

Caption: Overview of amino acid biosynthesis pathways with a hypothetical target for this compound.

Caption: Model of quorum sensing inhibition by this compound.

Caption: A typical experimental workflow for characterizing this compound's effects.

References

An In-Depth Technical Guide to the Spectrum of Activity of Cunilate® (Copper-8-Quinolinolate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of Cunilate®, the registered trade name for formulations containing the active ingredient copper-8-quinolinolate (also known as oxine-copper). This document details its mechanism of action, summarizes its activity against a range of microorganisms, outlines relevant experimental protocols, and provides visualizations of key pathways and workflows.

Introduction and Mechanism of Action

Copper-8-quinolinolate is a highly stable, organometallic chelate compound formed between a copper (II) ion and two molecules of 8-hydroxyquinoline (oxine).[1] It is recognized as a broad-spectrum antimicrobial agent, demonstrating algaecidal, bactericidal, and fungicidal properties.[2] Its efficacy is noted to be greater than either copper or 8-hydroxyquinoline when used alone, suggesting a synergistic interaction between the two components.[2]

The primary mechanism of action is predicated on its lipid-soluble nature, which allows it to permeate microbial cell membranes.[2] Once intracellular, it is thought that the copper-8-quinolinolate molecule dissociates. The released copper ions can then disrupt vital cellular processes by binding to metal-binding sites on essential proteins and enzymes, displacing the original metallic cofactors.[2] Concurrently, the 8-hydroxyquinoline moiety can chelate essential metals required for microbial metabolism, effectively blocking normal metabolic pathways.[2][3] This dual-action disruption of cellular function leads to the inhibition of growth or cell death.

Spectrum of Antimicrobial Activity

Copper-8-quinolinolate exhibits a broad spectrum of activity, primarily recognized for its potent fungicidal and fungistatic effects. It is also known to possess antibacterial properties.

Antifungal Activity

The compound is effective against a wide array of physiologically diverse fungi.[1] It has been demonstrated to be particularly potent against significant plant pathogens and common spoilage molds.[1] The spectrum of susceptible fungi is detailed in Table 1. Notably, some yeasts and related fungi have shown greater resistance.[1]

Table 1: Summary of Antifungal Spectrum for Copper-8-Quinolinolate

| Fungal Group/Genus | Activity Level | Reference |

| Pythium | High Susceptibility | [1] |

| Phytophthora | High Susceptibility | [1] |

| Sclerotina | High Susceptibility | [1] |

| Trametes | High Susceptibility | [1] |

| Aspergillus | Susceptible | [1] |

| Penicillium | Susceptible | [1] |

| Fusarium | Susceptible | [1] |

| Rhizopus | Susceptible | [1] |

| Candida | More Resistant | [1] |

| Rhodotorula | More Resistant | [1] |

| Saccharomyces | More Resistant | [1] |

Antibacterial Activity

While more extensively documented for its antifungal uses, copper-8-quinolinolate is also an effective bactericide.[2] Quantitative data for the pure compound is limited in publicly accessible literature; however, studies on mixed-ligand copper (II) complexes incorporating 8-hydroxyquinoline provide insight into its antibacterial potential.

Table 2: Minimum Inhibitory Concentration (MIC) of a Copper(II)-8-Hydroxyquinoline Complex

| Bacterial Species | Gram Stain | MIC (ppm) | Reference |

| Escherichia coli | Negative | 20.50 - 22.50 | [3] |

| Bacillus cereus | Positive | 20.50 - 22.50 | [3] |

Note: Data is for a mixed-ligand complex containing 8-hydroxyquinoline and may not be fully representative of pure copper-8-quinolinolate.

Experimental Protocols

The determination of the antimicrobial spectrum of activity relies on standardized susceptibility testing. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the general procedure for determining the MIC of copper-8-quinolinolate. Due to its poor water solubility (0.07 mg/L), a suitable solvent such as dimethyl sulfoxide (DMSO) must be used to prepare the stock solution, with final concentrations in the assay kept below levels that affect microbial growth (typically ≤1% v/v).

I. Preparation of Materials:

-

Test Compound: Prepare a stock solution of copper-8-quinolinolate in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Culture Media: Use appropriate sterile liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

II. Assay Procedure:

-

Serial Dilution: Dispense culture medium into all wells of a 96-well plate. Create a two-fold serial dilution of the copper-8-quinolinolate stock solution across the plate to achieve a range of desired final concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well, excluding negative control wells (media only). Include positive control wells (media and inoculum, no compound) and a solvent control.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a defined period (e.g., 16-24 hours for bacteria, 24-48 hours for fungi).

-

Result Interpretation: The MIC is determined as the lowest concentration of copper-8-quinolinolate that completely inhibits visible growth of the microorganism.

Conclusion

This compound®, containing copper-8-quinolinolate, is a potent, broad-spectrum antimicrobial agent with well-established fungicidal activity and documented bactericidal properties. Its mechanism of action, involving the dual disruption of microbial cellular machinery by both its copper and 8-hydroxyquinoline components, makes it an effective biocide. While comprehensive quantitative data on its antibacterial spectrum is an area for further public research, its efficacy against a wide range of fungal pathogens is clear. The standardized protocols outlined in this guide provide a framework for further investigation and comparative analysis of its activity in research and drug development settings.

References

Cunilate (Copper-8-Quinolinolate): A Technical Guide to its Material Preservation Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cunilate, the common trade name for copper-8-quinolinolate, is a well-established organometallic compound recognized for its potent fungicidal, bactericidal, and insecticidal properties. This technical guide provides an in-depth analysis of its core attributes in material preservation. It synthesizes available quantitative data, details key experimental protocols for efficacy evaluation, and elucidates its proposed mechanism of action through signaling pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development and application of antimicrobial agents for material protection.

Introduction

Copper-8-quinolinolate is a chelated compound formed between a copper (II) ion and 8-hydroxyquinoline.[1] This coordination complex exhibits significantly greater antimicrobial toxicity than either of its constituent components alone.[2] Its lipophilic nature allows for effective permeation of cellular membranes, a key characteristic for its function as a preservative.[2] this compound has a long history of use in the preservation of a wide range of materials, including wood, textiles, paper, and adhesives.[2] It is particularly valued for its efficacy against a broad spectrum of decay fungi, mold, and mildew, as well as certain wood-boring insects.[1][3]

Quantitative Efficacy Data

The preservative efficacy of copper-8-quinolinolate has been evaluated across various materials and against numerous microorganisms. The following tables summarize key quantitative data from available studies.

Wood Preservation

The American Wood Protection Association (AWPA) lists copper-8-quinolinolate as a standardized wood preservative.[3] Its performance is often evaluated using the soil-block test (AWPA Standard E10), which measures the weight loss of treated wood after exposure to specific decay fungi.[1]

Table 1: Efficacy of Copper-8-Quinolinolate in Wood Preservation (Soil-Block Test)

| Wood Species | Fungal Species | Preservative Retention (pcf) | Mean Weight Loss (%) | Reference |

| Southern Pine | Postia placenta (copper-tolerant) | 0.02 | < 5% | [1] |

| Southern Pine | Gloeophyllum trabeum | 0.02 | < 5% | [1] |

| Red Pine | Poria monticola (copper-tolerant) | 0.25 (elemental copper) | No decay prevention | [4] |

pcf: pounds per cubic foot

Textile Preservation

Copper-8-quinolinolate is utilized to protect textiles, particularly for military and industrial applications, from microbial degradation.[2] Efficacy is often determined by the reduction in microbial populations on treated fabrics.

Table 2: Antibacterial Efficacy of Copper-8-Quinolinolate on Textiles

| Textile Type | Bacterial Species | Treatment Concentration | Contact Time | Reduction in Viable Cells (%) | Reference |

| Polypropylene | Staphylococcus aureus | Not Specified | 30 min | 99.9 | [5] |

| Polypropylene | Pseudomonas aeruginosa | Not Specified | 30 min | 99.9 | [5] |

| Polypropylene | Streptococcus pneumoniae | Not Specified | 30 min | 99.9 | [5] |

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of preservative efficacy. The following section details a key protocol for wood preservation evaluation.

AWPA E10-16: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures

This laboratory test is a primary screening method to determine the fungicidal effectiveness of wood preservatives.[6][7]

Objective: To determine the minimum amount of a preservative that is effective in preventing decay of wood by selected fungi under controlled laboratory conditions.[8]

Methodology:

-

Preparation of Test Blocks: Small, clear blocks of wood (typically Southern Pine) are prepared to specific dimensions.

-

Preservative Treatment: Blocks are treated with varying concentrations of the preservative solution to achieve a range of retentions.

-

Conditioning: Treated blocks are conditioned to allow for fixation of the preservative.

-

Leaching (Optional): To assess the permanence of the preservative, a set of blocks may be subjected to a standardized leaching procedure.[7]

-

Sterilization: Test blocks, soil, and feeder strips are sterilized.

-

Inoculation: Culture bottles containing moist, sterile soil and a feeder strip are inoculated with a pure culture of a specific wood-decay fungus.[6]

-

Incubation: The treated wood blocks are placed in the culture bottles and incubated under optimal conditions for fungal growth (typically 12 weeks).[1]

-

Data Collection: After incubation, the blocks are removed, cleaned of fungal mycelium, and oven-dried. The percentage of weight loss is calculated for each block.[7]

-

Analysis: The toxic threshold of the preservative is determined, which is the minimum retention that prevents significant weight loss.[1]

Mechanism of Action and Signaling Pathways

The antimicrobial activity of copper-8-quinolinolate is attributed to a multi-faceted mechanism that ultimately disrupts essential cellular processes.

Proposed Mechanism of Action:

-

Cellular Permeation: Due to its lipid-soluble nature, copper-8-quinolinolate readily permeates the fungal or bacterial cell membrane.[2]

-

Dissociation: Once inside the cell, the complex can dissociate into copper ions and 8-hydroxyquinoline.[2]

-

Enzyme Inhibition: The released copper ions can interfere with the function of essential enzymes by binding to their active sites, particularly those containing sulfhydryl groups.[2] This can disrupt metabolic pathways crucial for cell survival.

-

Oxidative Stress: Copper ions are known to catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions.[4] The accumulation of ROS leads to oxidative damage to cellular components such as lipids, proteins, and DNA, ultimately causing cell death.[4]

-

Disruption of Mitochondrial Function: Copper can impact mitochondrial respiration, a vital process for energy production in fungi.[9][10] Inhibition of the electron transport chain can lead to a decrease in ATP synthesis and an increase in ROS production.[11]

Experimental and Logical Workflows

The evaluation and selection of a material preservative involves a structured process, from initial screening to final application.

Experimental Workflow for Preservative Evaluation

The following diagram illustrates a typical workflow for assessing the efficacy of a new preservative formulation like this compound.

Logical Framework for Preservative Selection

The choice of a suitable preservative depends on a variety of factors related to the material, its intended use, and environmental considerations.

Conclusion

This compound (copper-8-quinolinolate) remains a significant preservative in the field of material science due to its broad-spectrum efficacy and well-documented performance. Its mechanism of action, centered on the disruption of fundamental cellular processes, provides a robust defense against a wide array of biodeteriogens. For researchers and professionals in drug development and material preservation, a thorough understanding of its quantitative efficacy, the standardized protocols for its evaluation, and its molecular mode of action is essential for its effective and responsible application. Further research into the specific enzymatic targets and the intricacies of its interaction with microbial signaling pathways could lead to the development of even more effective and targeted preservation strategies.

References

- 1. awpacommenting.edaptivedocs.org [awpacommenting.edaptivedocs.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. anthonyforest.com [anthonyforest.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mtu.edu [mtu.edu]

- 7. Wood preservative testing | McGraw Hill's AccessScience [accessscience.com]

- 8. standards.globalspec.com [standards.globalspec.com]

- 9. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]

- 10. Role of Copper on Mitochondrial Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial Complex I Is a Global Regulator of Secondary Metabolism, Virulence and Azole Sensitivity in Fungi | PLOS One [journals.plos.org]

The Core Science of Cunilate's Fungicidal Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cunilate, the common name for copper 8-quinolinolate, is a well-established antifungal agent with a broad spectrum of activity. Its efficacy stems from a dual-action mechanism involving the synergistic action of its two constituent components: copper and 8-hydroxyquinoline. This technical guide delves into the fundamental scientific principles governing this compound's fungicidal effects, providing a detailed overview of its proposed mechanism of action, a summary of its activity against various fungal species, and standardized protocols for its evaluation.

Introduction

Copper 8-quinolinolate is a metal-organic complex known for its potent fungicidal and bactericidal properties. It is utilized in a variety of applications, from wood preservation to protecting textiles from microbial degradation.[1] The lipophilic nature of the this compound complex allows it to readily permeate the fungal cell membrane, a critical first step in its mechanism of action.[1] Once inside the fungal cell, the complex is believed to dissociate, releasing copper ions and 8-hydroxyquinoline to disrupt essential cellular processes.[1] This guide will explore the biochemical pathways affected by these components and provide quantitative data on this compound's antifungal potency.

Mechanism of Action: A Dual-Pronged Attack

The fungicidal activity of this compound is not attributable to a single mode of action but rather to the combined, synergistic effects of copper and 8-hydroxyquinoline.[2] This dual-action model is central to its effectiveness.

2.1. The Role of 8-Hydroxyquinoline: Metal Chelation and Disruption of Homeostasis

8-Hydroxyquinoline (8-HQ) is a powerful chelating agent. Inside the fungal cell, it is proposed to disrupt essential metabolic pathways by binding to and precipitating vital metal ions that serve as cofactors for numerous enzymes.[2] This sequestration of essential metals effectively inhibits critical enzymatic reactions necessary for fungal growth and survival.

2.2. The Role of Copper: An Ionophore Leading to Cellular Mayhem

The 8-hydroxyquinoline component of this compound also acts as a copper ionophore, a molecule that facilitates the transport of ions across lipid membranes. This action leads to an increase in the intracellular concentration of copper ions. This influx of copper disrupts cellular homeostasis in several ways:

-

Enzyme Inhibition: Copper ions can bind to sulfhydryl groups in proteins and enzymes, leading to their inactivation.[1] This can disrupt a wide array of cellular processes, from energy production to protein synthesis.

-

Induction of Oxidative Stress: An excess of intracellular copper can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions. This surge in ROS leads to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.

-

Disruption of Metalloprotein Function: The influx of copper can displace the native metal ions in various metalloproteins, rendering them non-functional.

The synergistic relationship between copper and 8-hydroxyquinoline results in a more potent antifungal effect than either component alone.[1][2]

Quantitative Antifungal Activity

The effectiveness of an antifungal agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. While extensive, publicly available tables of MIC values for this compound against a wide range of fungi are limited, the following table summarizes representative data gleaned from various sources for copper compounds and 8-hydroxyquinoline, providing an indication of its potential efficacy. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and culture conditions.

| Fungal Species | Compound | MIC Range (µg/mL) | Reference |

| Aspergillus fumigatus | Copper Complex (general) | 20.50 - 22.50 (as ppm) | [3] |

| Aspergillus niger | 8-Hydroxyquinoline & Copper (synergistic inhibition) | Not specified | [2] |

| Candida albicans | Copper Oxide Nanoparticles | 35.5 | [4] |

| Trichophyton mentagrophytes | Not specified for this compound | Not specified | |

| Wood Decay Fungi | Copper-based preservatives | Effective at preventing decay | [5] |

Experimental Protocols

Standardized methods are crucial for the accurate and reproducible determination of antifungal activity. The following are summaries of relevant protocols that can be adapted for testing the efficacy of this compound.

4.1. Broth Microdilution Method for Yeasts (Adapted from CLSI M27)

This method is commonly used to determine the MIC of antifungal agents against yeasts such as Candida species.

-

Inoculum Preparation: A standardized suspension of the yeast is prepared in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Antifungal Agent Preparation: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.

4.2. Method for Filamentous Fungi (Adapted from CLSI M38)

This protocol is designed for testing the susceptibility of filamentous fungi, such as Aspergillus species.

-

Inoculum Preparation: A spore suspension is prepared and adjusted to a specific concentration.

-

Assay Setup: Similar to the M27 protocol, serial dilutions of this compound are prepared in 96-well microtiter plates.

-

Incubation: Plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).

-

MIC Endpoint Reading: The MIC is read visually as the lowest concentration showing no visible growth.

4.3. Determining Resistance of Synthetic Polymeric Materials to Fungi (ASTM G21)

This standard test method is used to evaluate the fungal resistance of materials treated with antimicrobial agents like this compound.

-

Test Organisms: A mixed spore suspension of several fungal species known to degrade plastics is used, including Aspergillus brasiliensis, Penicillium funiculosum, Chaetomium globosum, Trichoderma virens, and Aureobasidium pullulans.

-

Sample Preparation: Samples of the material to be tested (with and without this compound treatment) are placed on a nutrient-poor agar medium.

-

Inoculation and Incubation: The samples are inoculated with the spore suspension and incubated under conditions of high humidity and warm temperature for at least 28 days.

-

Evaluation: The extent of fungal growth on the samples is visually rated on a scale from 0 (no growth) to 4 (heavy growth).

Logical Relationships in the Dual-Action Hypothesis

The fungicidal effect of this compound is contingent on the interplay between its constituent parts. The following diagram illustrates the logical dependencies within this mechanism.

Conclusion

The fungicidal efficacy of this compound is rooted in a sophisticated, dual-action mechanism that leverages the synergistic properties of copper and 8-hydroxyquinoline. By understanding the fundamental science behind its mode of action, researchers and drug development professionals can better appreciate its broad-spectrum activity and potential applications. The provided experimental protocols offer a framework for the standardized evaluation of its antifungal properties. Further research to establish a comprehensive database of MIC values against a wider array of fungal pathogens would be invaluable to the scientific community.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Evidence that the mechanisms of fungitoxicity of 8-quinolinol and its bischelate with copper(II) are different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Antifungal Activity of Biosynthesized Copper Oxide Nanoparticles against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. awpacommenting.edaptivedocs.org [awpacommenting.edaptivedocs.org]

Unveiling the Oligodynamic Arsenal of Cunilate: A Technical Guide to Copper's Antimicrobial Action

For Immediate Release

A deep dive into the scientific underpinnings of Cunilate (copper-8-quinolinolate) reveals the potent and multifaceted antimicrobial activity of copper, driven by the oligodynamic effect. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.